(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol
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Overview
Description
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol typically involves multi-step reactions starting from commercially available precursors. The final step involves the addition of a methanol group to the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoromethyl iodide for trifluoromethylation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its trifluoromethyl group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability .
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of halogens and the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of these derivatives .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the halogen substituents can influence the compound’s reactivity and stability . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: Similar structure but with different positions of halogen substituents.
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride): Contains a benzoyl chloride group instead of a methanol group.
Uniqueness
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H4BrCl2F3O |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2 |
InChI Key |
VFHLRQPDGVQNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)CO)Cl)C(F)(F)F |
Origin of Product |
United States |
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